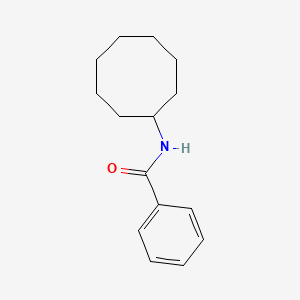
N-cyclooctylbenzamide
Overview
Description
N-cyclooctylbenzamide, also known as NCOB, is a chemical compound that belongs to the family of benzamides. It is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol. NCOB has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
1. N-Heterocyclic Carbenes (NHCs) and Materials Chemistry
N-Cyclooctylbenzamide may have implications in the field of materials chemistry due to its potential relation to N-heterocyclic carbenes (NHCs). NHCs are a class of ligands in molecular chemistry with diverse applications, including catalysis, stabilization of reactive molecular fragments, and biochemistry. Their use in materials chemistry has led to advancements in the functionalization of surfaces, polymers, nanoparticles, and well-defined clusters (Smith et al., 2019).
2. Biosensors and Electrochemical Determination
The development of biosensors and the electrochemical determination of certain substances may be influenced by compounds like N-cyclooctylbenzamide. For instance, a study focused on the development of a modified electrode for the electrocatalytic determination of glutathione and piroxicam, using related benzamide compounds (Karimi-Maleh et al., 2014).
3. Medicinal Chemistry and Anti-Tumor Applications
In the field of medicinal chemistry, NHC metal complexes, which could be structurally related to N-cyclooctylbenzamide, have been investigated for potential anti-tumor applications. These complexes have shown remarkable results in the research of cytotoxic transition metal complexes as potential anti-cancer drugs (Liu & Gust, 2016).
4. Supramolecular Chemistry and Adsorption
Compounds like N-cyclooctylbenzamide might also play a role in supramolecular chemistry, specifically in adsorption processes. Cyclodextrin polymers, for instance, have been utilized as adsorbents due to their unique structure and properties, which could be relevant to benzamide-related compounds (Zhao et al., 2021).
5. Luminescent and Functional Materials
Research in luminescent and functional materials may benefit from the properties of N-cyclooctylbenzamide or related compounds. NHC metal complexes have been used in the development of luminescent materials, metallosupramolecular structures, and conducting polymeric materials (Mercs & Albrecht, 2010).
properties
IUPAC Name |
N-cyclooctylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-15(13-9-5-4-6-10-13)16-14-11-7-2-1-3-8-12-14/h4-6,9-10,14H,1-3,7-8,11-12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQYYDSXZUHGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5803680.png)
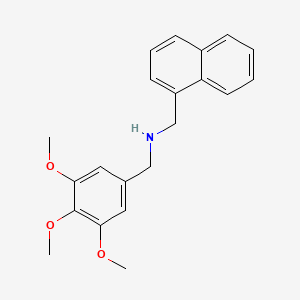


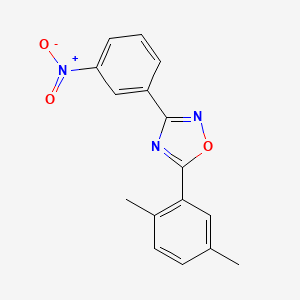
![methyl 3-{[(4-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803736.png)
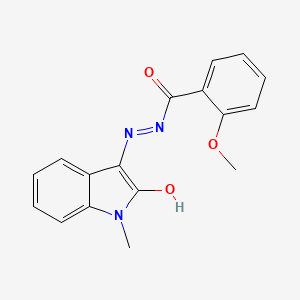
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803743.png)
![2-[(anilinocarbonyl)amino]-N-isopropylbenzamide](/img/structure/B5803749.png)
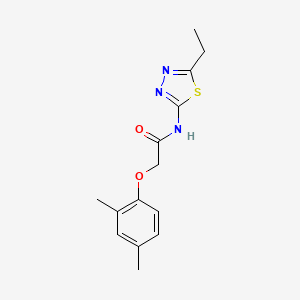
![6-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)-3-pyridazinol](/img/structure/B5803753.png)
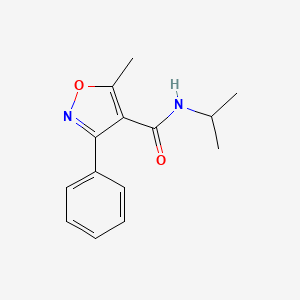
![6-tert-butyl-N-cyclohexyl-2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5803757.png)
